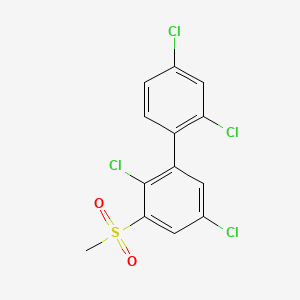

1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)-

Description

Table 1: Summary of Key Molecular Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₈Cl₄O₂S | |

| Molecular Weight | 370.1 g/mol | |

| Dihedral Angle (θ) | 80–85° | |

| HOMO-LUMO Gap | 4.5–5.0 eV | |

| Crystal System | Monoclinic (P2₁/c) |

Equation 1: Torsional Energy Barrier

The energy barrier for inter-ring rotation (ΔE) is approximated using the relationship:

$$

\Delta E = \frac{V2}{2} \left(1 - \cos 2\theta\right)

$$

where $$V2$$ represents the rotational potential and $$\theta$$ is the dihedral angle.

Properties

IUPAC Name |

2,5-dichloro-1-(2,4-dichlorophenyl)-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4O2S/c1-20(18,19)12-6-8(15)4-10(13(12)17)9-3-2-7(14)5-11(9)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXQPIPGYODIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151530 | |

| Record name | 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116807-52-4 | |

| Record name | 3-(Methylsulfonyl)-2,2′,4′,5-tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116807-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116807524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Studied for its effects on biological systems and potential toxicity.

Medicine: Investigated for its potential use in pharmaceuticals and drug development.

Industry: Employed in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with biological molecules and pathways. It may bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,1'-Biphenyl, 2,2',4',5-tetrachloro-: Similar in structure but without the methylsulfonyl group.

1,1'-Biphenyl, 2,2',5,5'-tetrachloro-: Another isomer with different positions of chlorine atoms.

1,1'-Biphenyl, 2,3,4,5-tetrachloro-: Another isomer with different positions of chlorine atoms.

Uniqueness: The presence of the methylsulfonyl group in this compound distinguishes it from other similar biphenyls, potentially altering its chemical properties and biological activity.

Biological Activity

1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)- (commonly referred to as PCB 49) is a chlorinated biphenyl compound that has garnered attention due to its environmental persistence and potential biological effects. This article reviews the biological activity of PCB 49, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₁₂H₆Cl₄

- Molecular Weight : 291.988 g/mol

- CAS Number : 41464-40-8

- IUPAC Name : 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)-

Mechanisms of Biological Activity

PCB 49 exhibits a range of biological activities primarily through its interaction with cellular pathways. Key mechanisms include:

- Endocrine Disruption : PCB 49 can mimic or interfere with hormonal functions by binding to estrogen receptors, potentially leading to reproductive and developmental issues in wildlife and humans.

- Neurotoxicity : Studies have indicated that PCB 49 may affect neuronal signaling pathways, contributing to neurodevelopmental disorders.

- Carcinogenic Potential : Evidence suggests that PCB compounds can induce oxidative stress and DNA damage, which are critical factors in cancer development.

Toxicity Profiles

The toxicity of PCB 49 has been assessed in various studies. The following table summarizes key findings related to its toxicological effects:

Case Studies

Several case studies have highlighted the biological impact of PCB 49:

- Aquatic Toxicology Study : A study conducted on zebrafish embryos demonstrated that exposure to PCB 49 resulted in significant morphological deformities and impaired swimming behavior at concentrations as low as 10 µg/L. The study concluded that PCB exposure could disrupt normal developmental processes in aquatic species .

- Human Health Risk Assessment : Research examining the effects of PCB exposure in human cell lines revealed that PCB 49 induced apoptosis through oxidative stress pathways. The study found that concentrations above 50 µM led to significant cell death and DNA fragmentation .

- Ecotoxicological Impact on Marine Life : A comprehensive assessment of antifouling paints containing PCB compounds showed high mortality rates in marine larvae exposed to PCB 49. The findings indicated a direct correlation between concentration and mortality, suggesting severe ecological risks associated with this compound .

Preparation Methods

Chlorination Step

- Starting Material: Biphenyl or partially chlorinated biphenyl derivatives.

- Reagents: Chlorine gas (Cl2) is commonly used as the chlorinating agent.

- Catalysts: Iron(III) chloride (FeCl3) serves as a Lewis acid catalyst to facilitate electrophilic aromatic substitution.

- Reaction Conditions: Typically conducted under controlled temperature to prevent over-chlorination and to direct substitution to the 2,2',4',5-positions on the biphenyl rings.

- Outcome: Formation of 2,2',4',5-tetrachlorobiphenyl intermediates.

Introduction of Methylsulfonyl Group

- Reagents: Methylsulfonyl chloride (CH3SO2Cl) is used as the sulfonylating agent.

- Base: Pyridine or other organic bases act as acid scavengers to neutralize HCl formed during the reaction.

- Reaction Type: Electrophilic aromatic substitution or sulfonation on the chlorinated biphenyl intermediate.

- Reaction Conditions: Typically performed under anhydrous conditions with temperature control to favor substitution at the 3-position.

- Outcome: Formation of 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)-.

Industrial Production Considerations

- Scale: Large-scale production involves continuous flow reactors to improve efficiency and reproducibility.

- Optimization: Reaction parameters such as temperature, reagent stoichiometry, and catalyst loading are optimized to maximize yield and minimize by-products.

- Purification: Post-reaction mixtures are purified using chromatographic methods or recrystallization to isolate the target compound with high purity.

Data Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Chlorination | Cl2 gas, FeCl3 catalyst, controlled temperature | Introduce four chlorine atoms at 2,2',4',5-positions | Avoid over-chlorination; regioselectivity critical |

| Sulfonation | Methylsulfonyl chloride, pyridine base, anhydrous conditions | Attach methylsulfonyl group at 3-position | Temperature control to favor substitution |

Research Findings and Analysis

- Regioselectivity: The chlorination step is highly regioselective, favoring substitution at positions 2,2',4',5 due to electronic and steric effects of the biphenyl system.

- Sulfonylation Specificity: The methylsulfonyl group introduction occurs predominantly at the 3-position, likely influenced by the directing effects of existing chlorine substituents.

- Reaction Yields: Literature suggests moderate to high yields when reaction conditions are carefully controlled, although exact quantitative data are limited.

- By-Products: Potential side products include over-chlorinated biphenyls or sulfonylation at undesired positions, which require removal during purification.

Mechanistic Insights

- Chlorination: Proceeds via electrophilic aromatic substitution where FeCl3 activates Cl2 to generate the electrophilic chlorine species, which attacks the biphenyl rings.

- Sulfonation: The methylsulfonyl chloride reacts with the aromatic ring under basic conditions, where the base neutralizes the released HCl, facilitating substitution.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for the identification and quantification of 1,1'-Biphenyl, 2,2',4',5-tetrachloro-3-(methylsulfonyl)- in environmental matrices?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) or high-resolution mass spectrometry (HRMS) for trace-level detection. Isotope dilution with ¹³C-labeled internal standards (e.g., ¹³C₁₂-labeled polychlorinated biphenyl analogs) improves accuracy in complex matrices like soil or sediment .

- Critical Parameters : Optimize extraction using accelerated solvent extraction (ASE) with hexane:acetone (1:1), followed by cleanup via silica gel or Florisil columns to remove interfering lipids and sulfur compounds .

Q. How can researchers validate the structural identity of this compound when discrepancies arise in spectral data?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with X-ray crystallography for unambiguous confirmation. Cross-reference with databases like NIST Chemistry WebBook for IR and mass spectral matches .

- Data Contradiction Resolution : If NMR shifts conflict with literature, verify purity (>98% via HPLC) and consider substituent effects (e.g., methylsulfonyl group’s electron-withdrawing influence on adjacent chlorinated aromatic protons) .

Q. What are the established protocols for synthesizing this compound, and what are common synthetic impurities?

- Synthesis Route : Start with biphenyl via electrophilic chlorination (Cl₂/FeCl₃) at positions 2, 2', 4', and 5, followed by sulfonation using methylsulfonyl chloride in the presence of AlCl₃. Purify via recrystallization in ethanol .

- Impurity Profile : Monitor for incomplete chlorination (e.g., trichloro intermediates) or positional isomers (e.g., 2,3,4,5-tetrachloro derivatives) using GC-MS retention indices .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the environmental persistence and degradation pathways of this compound compared to non-sulfonated analogs?

- Mechanistic Insight : The methylsulfonyl group enhances hydrophilicity, increasing microbial degradation rates in aerobic soils. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify hydroxylated and dechlorinated metabolites .

- Experimental Design : Conduct microcosm studies with ¹⁴C-labeled compound to track mineralization (CO₂ evolution) and bound residues in soil-water systems under varying redox conditions .

Q. What strategies can resolve contradictions in reported octanol-water partition coefficients (log KOW) for this compound?

- Data Harmonization : Re-measure log KOW using the slow-stirring method (OECD 123) to minimize experimental artifacts. Compare with quantitative structure-property relationship (QSPR) predictions, accounting for the sulfonyl group’s polarity .

- Validation : Cross-check with chromatographic retention time models (e.g., HPLC-derived log KOW) using a C18 column and methanol-water gradients .

Q. How can researchers model the compound’s bioaccumulation potential in aquatic food webs?

- Methodology : Apply fugacity-based models (e.g., EQC Level III) with input parameters for solubility (measured via generator column technique), bioconcentration factors (BCFs) in fish, and trophic magnification factors (TMFs) .

- Data Gaps : Address uncertainties in metabolite toxicity by integrating in vitro assays (e.g., CYP450-mediated transformation in hepatic microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.